

In-Depth Technical Guide: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**. This molecule is of significant interest in the synthesis of various pharmaceutical compounds, including aminoglycoside antibiotics.

Core Spectroscopic and Physical Data

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-[(Benzyloxycarbonyl)amino]-2-hydroxybutanoic acid, is a white solid with the following properties:

Property	Value	Reference
CAS Number	40371-50-4	[1][2]
Molecular Formula	C ₁₂ H ₁₅ NO ₅	[1][2]
Molecular Weight	253.25 g/mol	[2]
Melting Point	75-78 °C	[1]

Spectroscopic Data Summary

Detailed spectroscopic data for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** is not widely available in public databases. The following tables are based on typical values for similar N-Cbz protected amino acids and available data for related compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	m	C_6H_5 -
~5.10	s	$-\text{CH}_2\text{-Ph}$
~4.20	t	H-2
~3.25	q	H-4
~2.00	m	H-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C-1 (COOH)
~157	C=O (Cbz)
~136	C (aromatic, quaternary)
~128.5	CH (aromatic)
~128.0	CH (aromatic)
~70	C-2
~67	$-\text{CH}_2\text{-Ph}$
~40	C-4
~35	C-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid)
~3300	N-H stretch (amide)
~3030	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid)
~1690	C=O stretch (amide, Cbz)
~1530	N-H bend (amide)
~1250	C-O stretch (carboxylic acid/Cbz)

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Assignment
254.0923	[M+H] ⁺
276.0742	[M+Na] ⁺

Predicted data for the exact mass. The observed fragmentation pattern may vary depending on the ionization technique.

Experimental Protocols

A detailed experimental protocol for the synthesis of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** has been reported. The synthesis involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate.

Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

This protocol is adapted from the synthesis of related N-benzyloxycarbonyl-amino acids.

Materials:

- (S)-4-amino-2-hydroxybutyric acid
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- Ethyl acetate
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.
- Cool the solution in an ice bath.
- Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer to a low pH with dilute hydrochloric acid.
- Extract the product into ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

^1H and ^{13}C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

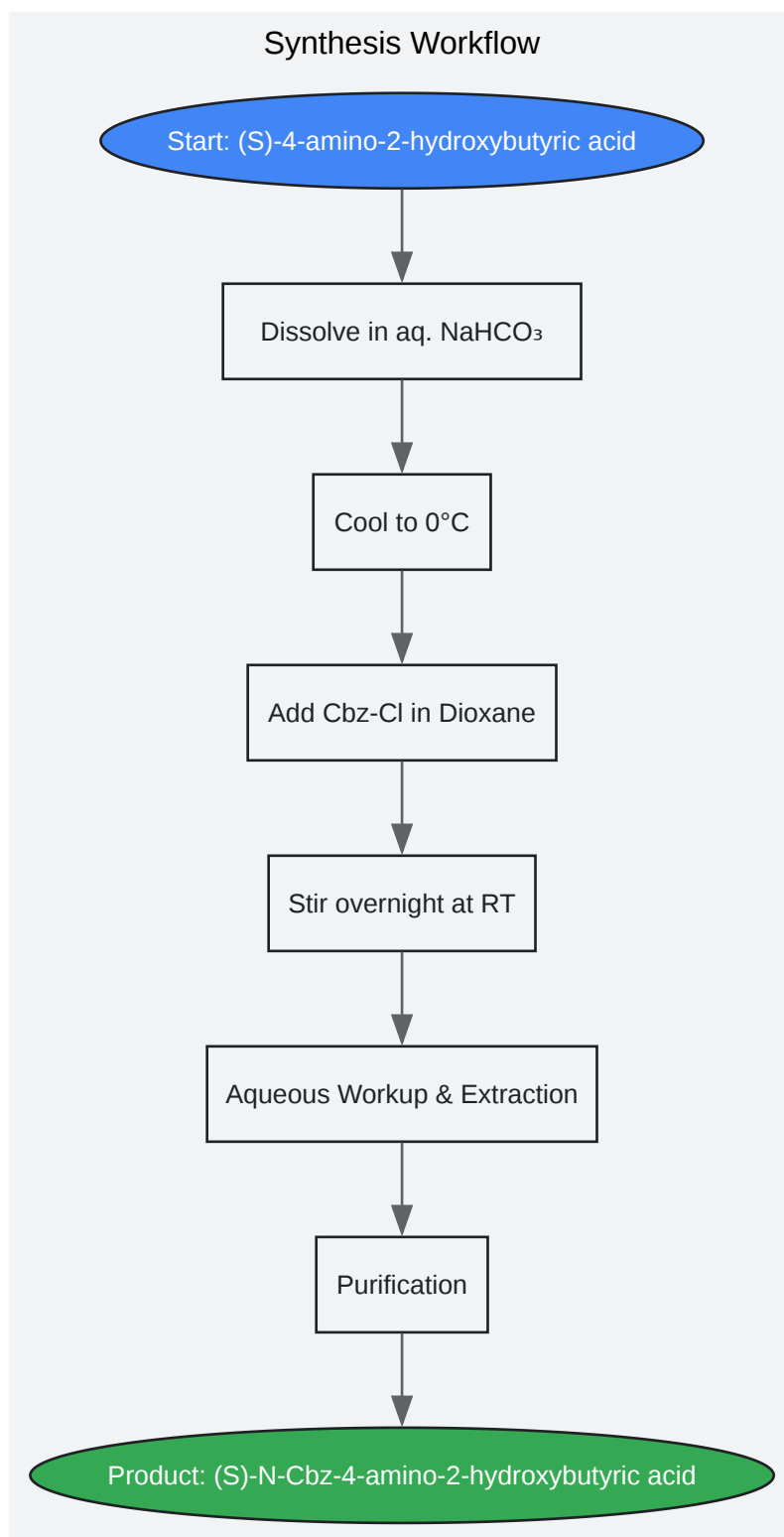
Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

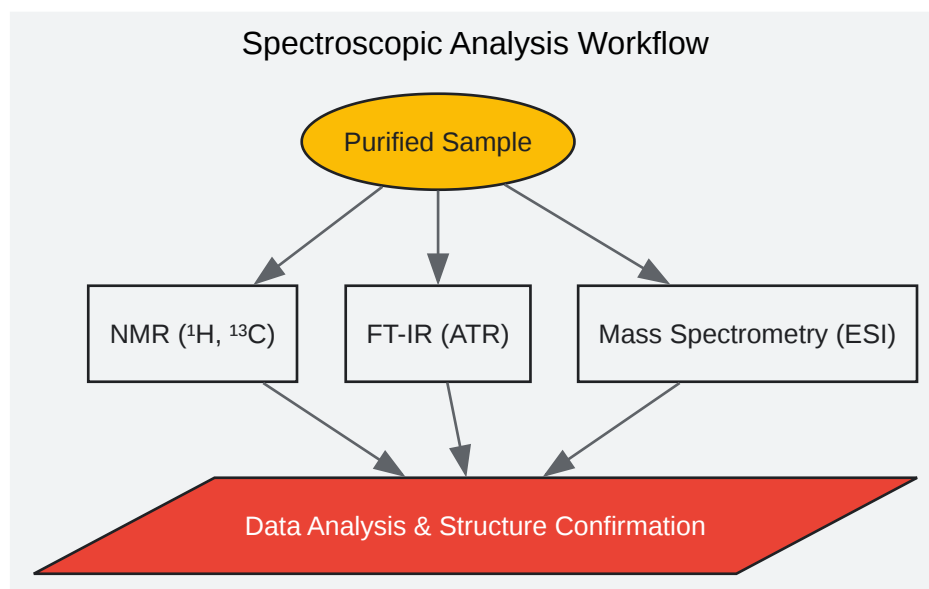
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.



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Caption: Synthetic workflow for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid | 40371-50-4 | FC147020 [biosynth.com]
- 2. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid [cymitquimica.com]
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